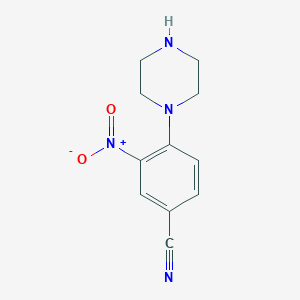
3-Nitro-4-piperazin-1-ylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-NITRO-4-(PIPERAZIN-1-YL)BENZONITRILE is an organic compound with the molecular formula C11H12N4O2 It is a derivative of benzonitrile, featuring a nitro group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-4-(PIPERAZIN-1-YL)BENZONITRILE typically involves the nitration of 4-(piperazin-1-yl)benzonitrile. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-NITRO-4-(PIPERAZIN-1-YL)BENZONITRILE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).
Major Products Formed
Reduction: 3-Amino-4-(piperazin-1-yl)benzonitrile.
Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
3-NITRO-4-(PIPERAZIN-1-YL)BENZONITRILE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-NITRO-4-(PIPERAZIN-1-YL)BENZONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-NITRO-2-(PIPERAZIN-1-YL)BENZONITRILE
- 3-(4-BENZYL-PIPERAZIN-1-YL)BENZONITRILE
- METHYL 3-NITRO-4-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]BENZOATE
Uniqueness
3-NITRO-4-(PIPERAZIN-1-YL)BENZONITRILE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of new compounds with tailored biological activities .
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3-nitro-4-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12N4O2/c12-8-9-1-2-10(11(7-9)15(16)17)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI Key |
KQAULSUDWUIOST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


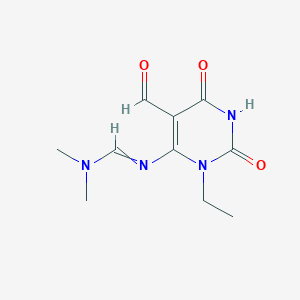


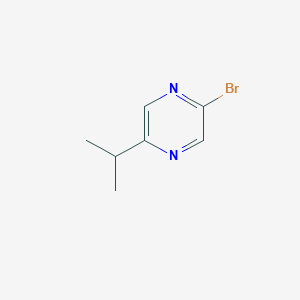
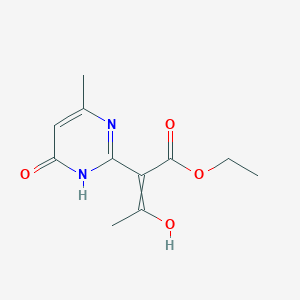
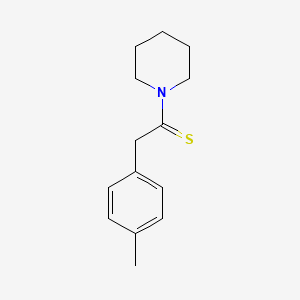
![1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride](/img/structure/B11724232.png)

![(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724242.png)
![3-{[2-(Methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B11724248.png)
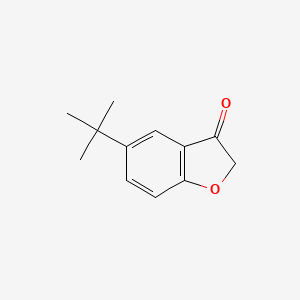
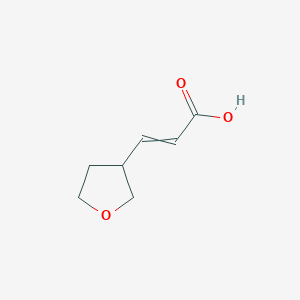
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)
![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)
